(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Overview
Description
The compound {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol is a complex organic molecule featuring a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Attachment of the Vinylbenzyl Group: This step often involves a Heck reaction, which allows for the formation of carbon-carbon bonds between alkenes and aryl halides.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and mechanochemical synthesis are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce functional groups like ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
{2-(4-fluorophenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol: stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity not commonly found in other similar compounds .
Properties
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h3-11,13,32H,1,12,14-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUJWRXLKJBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)C=C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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